1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a complex organic compound with a unique structure that combines anthraquinone and pyrazoloquinazoline moieties
Preparation Methods
The synthesis of 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves multiple steps. The synthetic route typically starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the anthraquinone moiety through azo coupling reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting cellular processes such as replication and transcription. Its antimicrobial and anticancer activities are attributed to its ability to induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone stands out due to its unique structure and diverse applications. Similar compounds include:
- 1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
- 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]naphthalene These compounds share structural similarities but differ in their specific functional groups and applications .
Properties
CAS No. |
94109-23-6 |
---|---|
Molecular Formula |
C30H15Cl2N5O3 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H |
InChI Key |
KXPOFBJZOCBLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.